Terphenyllin vs. Acarbose and 1-Deoxynojirimycin: Quantified Superiority in α-Glucosidase Inhibition
Terphenyllin exhibits significantly more potent α-glucosidase inhibitory activity compared to the clinically approved α-glucosidase inhibitors acarbose and 1-deoxynojirimycin [1]. In a standardized in vitro enzyme inhibition assay, terphenyllin demonstrated an IC50 value of 28.6 ± 1.2 μM, whereas acarbose showed an IC50 of 707.9 μM and 1-deoxynojirimycin exhibited an IC50 of 192.0 μM under comparable conditions [1]. This represents a ~25-fold increase in potency over acarbose and a ~7-fold increase over 1-deoxynojirimycin. This head-to-head quantitative comparison directly validates terphenyllin's superior in vitro efficacy for α-glucosidase inhibition research applications.
| Evidence Dimension | α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 28.6 ± 1.2 μM |
| Comparator Or Baseline | Acarbose: 707.9 μM; 1-Deoxynojirimycin: 192.0 μM |
| Quantified Difference | ~25-fold more potent than acarbose; ~7-fold more potent than 1-deoxynojirimycin |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; source: Zhang XQ et al., Eur J Med Chem, 2018 |
Why This Matters
This substantial potency advantage makes terphenyllin a valuable tool compound for studying α-glucosidase inhibition mechanisms and a more cost-effective reagent for high-throughput screening campaigns targeting this enzyme.
- [1] Zhang XQ, et al. Design, semisynthesis, α-glucosidase inhibitory, cytotoxic, and antibacterial activities of p-terphenyl derivatives. Eur J Med Chem. 2018;146:232-244. PMID: 29407953 View Source
